molecular formula C6H14ClN B7450951 3-Ethylcyclobutan-1-amine hydrochloride

3-Ethylcyclobutan-1-amine hydrochloride

Cat. No. B7450951
M. Wt: 135.63 g/mol
InChI Key: CWIIQBNTDJARTR-UHFFFAOYSA-N
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Description

3-Ethylcyclobutan-1-amine hydrochloride, also known as ECBA HCl, is a chemical compound that has been gaining attention in the scientific community due to its potential use in various research applications. ECBA HCl is a cyclic amine that is structurally similar to other amines such as cyclobutylamine and isobutylamine.

Mechanism of Action

The mechanism of action of 3-Ethylcyclobutan-1-amine hydrochloride HCl is not fully understood, but it is believed to act on the central nervous system by modulating the levels of certain neurotransmitters such as serotonin, dopamine, and norepinephrine. It has been suggested that 3-Ethylcyclobutan-1-amine hydrochloride HCl may act as a selective serotonin reuptake inhibitor (SSRI) and a norepinephrine reuptake inhibitor (NRI), similar to other antidepressant drugs.
Biochemical and Physiological Effects
Studies have shown that 3-Ethylcyclobutan-1-amine hydrochloride HCl can produce a range of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. It has also been shown to produce anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-Ethylcyclobutan-1-amine hydrochloride HCl in lab experiments is its potential as a research tool in the study of neurotransmitters and their receptors. It has also been shown to exhibit low toxicity and minimal side effects in animal studies. However, one of the limitations of using 3-Ethylcyclobutan-1-amine hydrochloride HCl is its limited availability and high cost, which may restrict its use in certain research applications.

Future Directions

There are several potential future directions for the use of 3-Ethylcyclobutan-1-amine hydrochloride HCl in scientific research. One area of interest is its potential as a treatment for neuropathic pain, as it has been shown to exhibit analgesic effects in animal models. Additionally, further studies are needed to fully understand the mechanism of action of 3-Ethylcyclobutan-1-amine hydrochloride HCl and its potential as an antidepressant and anxiolytic agent. There is also potential for the development of new analogs of 3-Ethylcyclobutan-1-amine hydrochloride HCl with improved pharmacological properties.

Synthesis Methods

3-Ethylcyclobutan-1-amine hydrochloride HCl can be synthesized through a process known as reductive amination. This method involves the reaction of cyclobutanone with ethylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then converted to its hydrochloride salt form through the addition of hydrochloric acid.

Scientific Research Applications

3-Ethylcyclobutan-1-amine hydrochloride HCl has been used in various research applications, including drug discovery and development, as well as in the study of neurotransmitters and their receptors. In drug discovery, 3-Ethylcyclobutan-1-amine hydrochloride HCl has been shown to exhibit potential as an antidepressant and anxiolytic agent. It has also been studied for its potential use in the treatment of neuropathic pain.

properties

IUPAC Name

3-ethylcyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-2-5-3-6(7)4-5;/h5-6H,2-4,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWIIQBNTDJARTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2408975-39-1
Record name 3-ethylcyclobutan-1-amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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